![molecular formula C16H12BrN3O3 B2851493 2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-26-6](/img/structure/B2851493.png)
2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, and an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxy group is introduced to the phenyl ring.
Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or a brominating agent.
Formation of the Benzamide: The final step involves the coupling of the oxadiazole derivative with a benzoyl chloride under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: The major product would be the corresponding hydroxyl derivative.
Reduction: The reduced form of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain oxadiazole derivatives showed promising activity against different cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives can act against various bacterial strains and fungi. The presence of the methoxyphenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Oxadiazole Ring : The initial step often includes the reaction of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole structure.
- Bromination : The introduction of the bromine atom is usually achieved through electrophilic aromatic substitution reactions.
- Final Coupling : The final product is obtained by coupling the oxadiazole with an appropriate benzamide derivative.
Each step requires careful optimization to ensure high yields and purity of the final product.
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of oxadiazole derivatives, including variations of this compound, demonstrated IC50 values in the micromolar range against prostate cancer cells. The study noted that modifications to the substituents on the phenyl rings could significantly affect biological activity .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of various oxadiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Wirkmechanismus
The mechanism of action of 2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-(3-methoxyphenyl)benzamide
- 5-bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
- 2-bromo-N-(2,5-dimethoxyphenyl)benzamide
Uniqueness
2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in its applications compared to similar compounds that lack this ring structure.
Biologische Aktivität
The compound 2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a derivative of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C15H12BrN3O2
- Molecular Weight : 336.18 g/mol
- CAS Number : 18525665
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Numerous studies have highlighted the potential of oxadiazole derivatives as anticancer agents. Specifically, compounds containing the oxadiazole ring have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 15.63 | Induces apoptosis |
This compound | U-937 (leukemia) | 10.38 | Inhibits proliferation |
Research indicates that this compound exhibits a dose-dependent cytotoxic effect on cancer cells, primarily through the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that the compound increases the expression of p53 and activates caspase pathways in MCF-7 cells, leading to programmed cell death .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by modulating key proteins involved in cell survival and death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Inhibition of Kinase Activity : Similar compounds have been reported to inhibit various kinases involved in cancer progression .
Case Studies
A notable case study involved the evaluation of various oxadiazole derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that derivatives with bromine substitutions exhibited enhanced potency compared to their unsubstituted counterparts .
Example Study Results:
In a comparative study assessing several oxadiazole derivatives:
- Compound A (related structure): IC50 = 12 µM against MCF-7.
- Compound B (similar structure): IC50 = 8 µM against U-937.
These findings suggest that structural modifications significantly impact biological activity.
Eigenschaften
IUPAC Name |
2-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c1-22-11-6-4-5-10(9-11)15-19-20-16(23-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCHLHGFLHXEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.